REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[OH:11].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)CCCCC1.C(=O)([O-])[O-].[Cs+].[Cs+].[C:52]([C:56]#[CH:57])([CH3:55])([CH3:54])[CH3:53]>[Pd](Cl)Cl.C(#N)C.C(#N)C.C(#N)C>[C:52]([C:56]1[O:11][C:3]2[C:4]([N+:8]([O-:10])=[O:9])=[CH:5][CH:6]=[CH:7][C:2]=2[CH:57]=1)([CH3:55])([CH3:54])[CH3:53] |f:2.3.4,6.7.8|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC=C1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
68 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C1CCCCC1
|
Name
|
cesium carbonate
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
577 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C#C
|
Name
|
bis(acetonitrile) palladium (II) chloride
|
Quantity
|
12 mg
|
Type
|
catalyst
|
Smiles
|
[Pd](Cl)Cl.C(C)#N.C(C)#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was directly chromatographed (silica gel, heptane/ethyl acetate 9:1/4:1/1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1OC2=C(C1)C=CC=C2[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 185 mg | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 36.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |